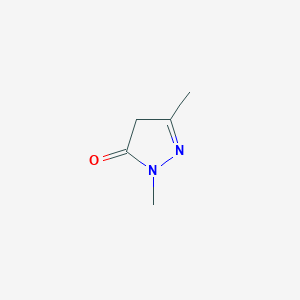
(2,4-diaminopteridin-6-yl)methanol Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is a chemical compound with the molecular formula C7H9ClN6O . It appears as a white to light yellow crystal powder . This compound may be used in the synthesis of 6-bromomethyl-pteridine-2,4-diamine .
Synthesis Analysis
The synthesis of “(2,4-diaminopteridin-6-yl)methanol Hydrochloride” involves 2 synthesis methods . One of the methods includes the use of 2,4,5,6-TETRAAMINOPYRIMIDINE and 1,3-Dihydroxyacetone .
Molecular Structure Analysis
The molecular structure of “(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is represented by the InChIKey: XZHMPUJCSYVIQL-UHFFFAOYSA-N . The compound has a molecular weight of 228.64 g/mol .
Physical And Chemical Properties Analysis
“(2,4-diaminopteridin-6-yl)methanol Hydrochloride” is a white to light yellow crystal powder . It has a molecular weight of 228.64 g/mol . The compound’s molecular formula is C7H9ClN6O .
Wissenschaftliche Forschungsanwendungen
Synthesis of Antiparasitic Compounds
2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride: is utilized in the development of selective antiparasitic compounds . Its structure serves as a backbone for creating molecules that can interfere with the life cycle of parasites, potentially leading to new treatments for parasitic infections.
Folate Biosynthesis Pathway Research
This compound is involved in studies related to the folate biosynthesis pathway . It’s used to investigate the activity of enzymes like 6-Hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) , which is essential for microorganisms and absent in humans, making it a target for antibiotic research.
Prodrug Synthesis
Researchers use 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride in the synthesis of prodrugs . Prodrugs are medications designed to be metabolized into a pharmacologically active drug, enhancing properties like solubility, bioavailability, or reducing side effects.
Chemical Building Blocks
The compound serves as a heterocyclic building block in organic synthesis . Its versatility allows for the construction of complex molecules with potential applications in medicinal chemistry and drug design.
Enzyme Inhibition Studies
It is a key reagent in the study of enzyme inhibitors . By modifying the compound, researchers can observe changes in enzyme activity, aiding in the discovery of new drugs that target specific enzymes.
Antibiotic Research
Given its role in the folate biosynthesis pathway, this compound is significant in antibiotic research . It helps in the exploration of new antibiotics that can disrupt folate production in bacteria, a critical pathway for bacterial survival.
Eigenschaften
IUPAC Name |
(2,4-diaminopteridin-6-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O.ClH/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4;/h1,14H,2H2,(H4,8,9,10,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHMPUJCSYVIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-diaminopteridin-6-yl)methanol Hydrochloride | |
CAS RN |
73978-41-3 |
Source


|
| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73978-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-diaminopteridin-6-yl)methanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Pteridinemethanol, 2,4-diamino-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![D-[4-13C]Glucose](/img/structure/B118824.png)
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)




